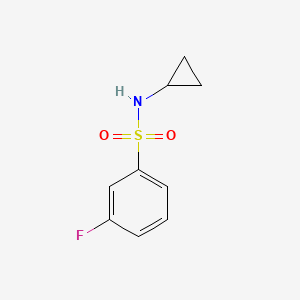
N-(2,6-Dimethylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-Dimethylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a furan ring substituted with a trifluoromethylphenyl group and a propanamide chain attached to a dimethylphenyl group. Its distinct structure makes it a subject of interest in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the trifluoromethylphenyl group through electrophilic aromatic substitution. The final step involves the formation of the propanamide chain via amide bond formation, using reagents such as carboxylic acids and amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,6-Dimethylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Amines.
Substitution Products: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
N-(2,6-Dimethylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(2,6-Dimethylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its full mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,6-Dimethylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)propanamide
- N-(2,6-Dimethylphenyl)-3-(5-(2-methylphenyl)furan-2-yl)propanamide
- N-(2,6-Dimethylphenyl)-3-(5-(2-fluorophenyl)furan-2-yl)propanamide
Uniqueness
N-(2,6-Dimethylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanamide stands out due to the presence of the trifluoromethyl group, which imparts unique electronic and steric properties. This makes it more resistant to metabolic degradation and enhances its binding affinity to target molecules, potentially leading to improved efficacy in its applications.
Eigenschaften
CAS-Nummer |
853333-28-5 |
|---|---|
Molekularformel |
C22H20F3NO2 |
Molekulargewicht |
387.4 g/mol |
IUPAC-Name |
N-(2,6-dimethylphenyl)-3-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]propanamide |
InChI |
InChI=1S/C22H20F3NO2/c1-14-6-5-7-15(2)21(14)26-20(27)13-11-16-10-12-19(28-16)17-8-3-4-9-18(17)22(23,24)25/h3-10,12H,11,13H2,1-2H3,(H,26,27) |
InChI-Schlüssel |
MHVAKOOXGGOJNL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CCC2=CC=C(O2)C3=CC=CC=C3C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[1-(chloroacetyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenyl methyl ether](/img/structure/B11941153.png)
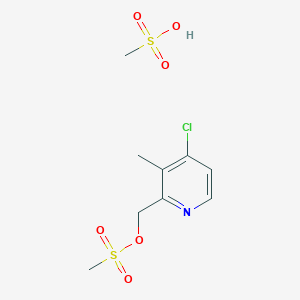
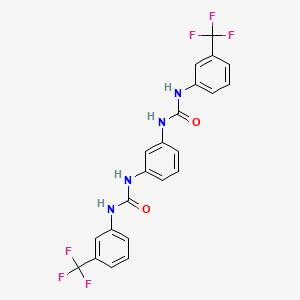
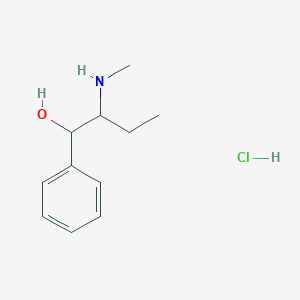

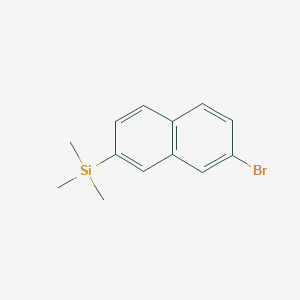
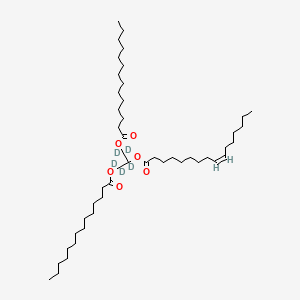

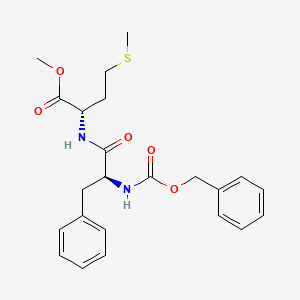

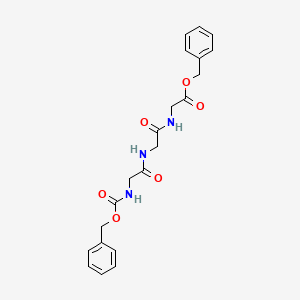
![N-[(3-nitrophenyl)methylideneamino]aniline](/img/structure/B11941232.png)
